(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound has the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . It is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to purine bases like adenine and guanine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine typically involves the formation of the pyrazolopyridine core followed by functionalization at the methanamine position. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic or basic conditions . For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine position using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution can introduce various alkyl or aryl groups at the methanamine position .
Wissenschaftliche Forschungsanwendungen
(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of (1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. Its structural similarity to purine bases allows it to interfere with nucleic acid synthesis and function, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with specific enzymes involved in metabolic pathways, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different ring fusion patterns.
Phenylpyrazoles: Compounds containing a phenyl group attached to a pyrazole ring.
Uniqueness
(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine is unique due to its specific ring fusion pattern and functionalization at the methanamine position. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
744187-03-9 |
---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
1H-pyrazolo[3,4-c]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2,8H2,(H,10,11) |
InChI-Schlüssel |
PEGHUXZJXXDYAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NNC2=CN=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.